Ethyl 8-methylnonanoate

説明

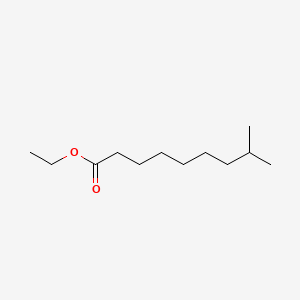

Ethyl 8-methylnonanoate (CAS: 905589-94-8) is a branched-chain fatty acid ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol . Structurally, it consists of a nine-carbon chain (nonanoate) with a methyl branch at the 8th position, esterified with ethanol. This compound is synthesized via a Grignard alkylation reaction: ethyl 6-bromohexanoate reacts with isobutyl magnesium bromide, followed by hydrolysis under basic conditions to yield 8-methyl nonanoic acid (8-MNA) . This compound is a pale-yellow oil and serves as a critical intermediate in producing 8-MNA, a metabolite of dihydrocapsaicin (DHC) with demonstrated effects on adipocyte metabolism, including PPARγ activation and modulation of glucose/lipid pathways .

特性

CAS番号 |

905589-94-8 |

|---|---|

分子式 |

C12H24O2 |

分子量 |

200.322 |

IUPAC名 |

ethyl 8-methylnonanoate |

InChI |

InChI=1S/C12H24O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h11H,4-10H2,1-3H3 |

InChIキー |

GFHUSRSVULITGF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCC(C)C |

同義語 |

8-Methylnonanoic Acid Ethyl Ester |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Ethyl 8-methylnonanoate with structurally or functionally related esters:

Key Research Findings

Structural Differentiation

- Branch Position: this compound and mthis compound share identical branching at the 8th carbon but differ in esterifying alcohol (ethanol vs. methanol). This minor structural change impacts volatility and chromatographic retention .

- Chain Length: 8-Methylnonyl nonanoate has a longer carbon backbone (C19 vs. C12), enhancing its lipid solubility and suitability for topical formulations .

- Functional Groups: Capsiate incorporates a phenolic benzyl group, enabling unique receptor interactions compared to aliphatic esters like this compound .

Q & A

Q. What are the established synthetic pathways for ethyl 8-methylnonanoate, and what factors influence reaction yields?

this compound can be synthesized via copper-catalyzed alkylation of Grignard reagents. For example, ethyl-6-bromohexanoate reacts with isobutyl magnesium bromide to form this compound, followed by hydrolysis under basic conditions to yield 8-methylnonanoic acid . Key factors affecting yields include reaction temperature, solvent purity, and catalyst efficiency. Optimal conditions (e.g., anhydrous environments, controlled pH during hydrolysis) should be prioritized to minimize side reactions .

Q. How can researchers structurally characterize this compound using analytical techniques?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard methods. GC-MS is particularly effective for identifying volatile derivatives, as demonstrated in the analysis of traditional medicinal extracts where mthis compound was detected alongside other esters . NMR (¹H and ¹³C) provides detailed structural confirmation, with characteristic signals for the ester carbonyl (~170 ppm) and branching methyl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, related branched-chain esters require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Acidic hydrolysis steps (e.g., converting esters to carboxylic acids) necessitate additional safeguards due to corrosive by-products .

Advanced Research Questions

Q. How do reaction mechanisms differ between enzymatic and chemical synthesis of this compound?

Chemical synthesis relies on electrophilic alkylation (e.g., Grignard reactions), whereas enzymatic routes (e.g., lipase-catalyzed esterification) offer stereoselectivity and milder conditions. A comparative study should assess kinetic parameters (e.g., , ) for enzymatic methods versus activation energies for copper-catalyzed pathways . Contradictions in yield data between methods may arise from solvent compatibility or enzyme denaturation .

Q. What role does this compound play in biological systems, and how can its bioactivity be evaluated?

Derivatives like 8-methylnonanoic acid exhibit metabolic effects in adipocytes, influencing lipid metabolism . To assess bioactivity, employ in vitro models (e.g., 3T3-L1 cells) and measure biomarkers (e.g., glycerol release for lipolysis). Conflicting results in cytotoxicity assays may stem from impurity profiles or cell-line specificity .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods validate degradation?

Stability studies should test thermal (e.g., 40°C vs. −20°C) and pH-dependent degradation. Accelerated stability testing via HPLC can quantify ester hydrolysis to 8-methylnonanoic acid. Data contradictions may arise from incomplete separation of degradation products or matrix effects in complex samples .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For small sample sizes, nonparametric tests (e.g., Mann-Whitney U) mitigate assumptions of normality. Replicate experiments are critical to address variability in biological assays .

Q. How can researchers reconcile discrepancies in reported synthetic yields of this compound across studies?

Systematically compare reaction parameters (catalyst loading, solvent polarity) using design-of-experiment (DoE) frameworks. Contradictions often arise from unoptimized stoichiometry or side reactions (e.g., β-hydride elimination in Grignard reagents) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。